

History and Development of Adiphenine Methyl Bromide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Adiphenine methyl bromide

CAS No.: 6113-04-8

Cat. No.: B1664380

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Executive Summary

Adiphenine Methyl Bromide (CAS: 6113-04-8) represents a pivotal moment in the transition from naturally derived alkaloids to synthetic antispasmodics.^{[1][2]} Developed in the mid-20th century by Ciba (now Novartis), it was engineered to overcome the central nervous system (CNS) toxicity associated with Atropine and the tertiary amine precursor, Adiphenine HCl (Trasentine).^[1]

By quaternizing the nitrogen atom of the adiphenine molecule, researchers successfully created a compound that retained potent peripheral antispasmodic activity—via both neurotropic (anticholinergic) and musculotropic (direct smooth muscle relaxation) mechanisms—while significantly reducing blood-brain barrier penetration.^{[1][2]} This guide details the chemical evolution, mechanistic profiling, and validation protocols that defined its development.

Part 1: Historical Genesis – The "Atropine Problem"

In the 1930s, the clinical standard for treating smooth muscle spasms (gastrointestinal, biliary, urinary) was Atropine.^[1] While effective, Atropine posed significant therapeutic challenges:

- **Non-Selectivity:** It affected all muscarinic receptors indiscriminately.^{[1][2]}
- **CNS Toxicity:** As a tertiary amine, it readily crossed the blood-brain barrier, causing confusion, hallucinations, and psychosis at therapeutic doses.^{[1][2]}

- **Narrow Therapeutic Index:** The gap between the effective dose and the toxic dose was dangerously small.

The Ciba Initiative (Meier & Hoffmann): Researchers Meier and Hoffmann at Ciba sought a synthetic alternative.^[1] Their initial success was Adiphenine HCl (Trasentine), a diphenylacetic acid ester.^{[1][2]} While it possessed excellent antispasmodic properties, it was still a tertiary amine with residual CNS effects.^{[1][2]} The drive for a purely peripheral agent led to the synthesis of the methyl bromide salt (Adiphenine MeBr, trade names Lunal, Remitan).

Part 2: Chemical Evolution & SAR

The structural evolution from Atropine to Adiphenine MeBr illustrates a classic "simplification and optimization" strategy in medicinal chemistry.

The Quaternization Strategy

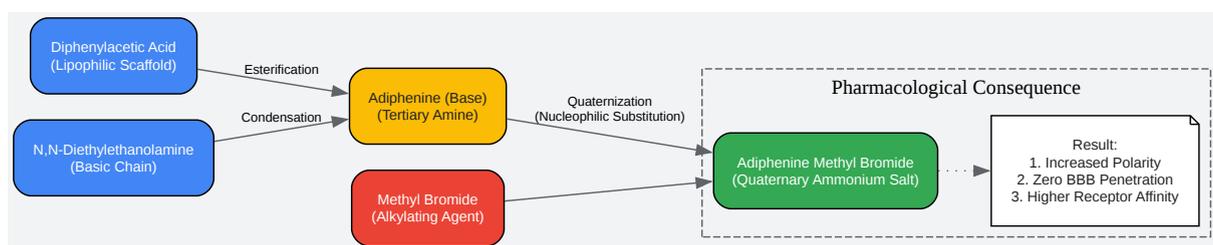
The critical modification was the alkylation of the tertiary nitrogen.

- Adiphenine HCl: Lipophilic, crosses biological membranes (including BBB).^{[1][2]}
- Adiphenine MeBr: Permanently charged (cationic), highly hydrophilic, unable to cross the BBB via passive diffusion.^[1]

Diagram 1: Structural Activity Relationship (SAR) Flow

This diagram illustrates the synthesis logic and the functional consequences of quaternization.

^[1]



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Caption: Synthesis pathway converting the tertiary amine Adiphenine into its quaternary methyl bromide salt, resulting in peripheral confinement.

Part 3: Mechanistic Profiling

Adiphenine Methyl Bromide is unique because it possesses a dual mechanism of action.^[1]^[2] Unlike Atropine (purely neurotropic), Adiphenine MeBr acts as both a receptor antagonist and a direct muscle relaxant.^[1]^[2]

Neurotropic Action (Anticholinergic)^[1]^[2]

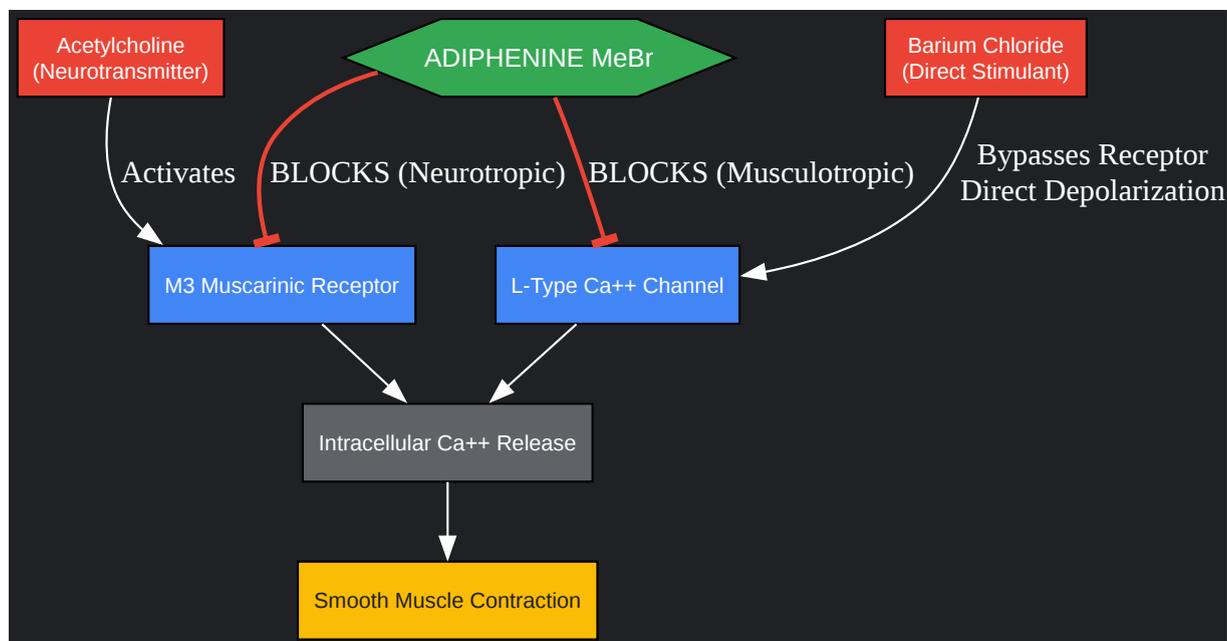
- Target: Muscarinic Acetylcholine Receptors (mAChR), primarily M3 subtypes in the gut.^[1]
- Effect: Competitive antagonism of Acetylcholine (ACh).^[1]^[2] Prevents IP3-mediated calcium release.^[1]^[2]

Musculotropic Action (Papavarinic)^[1]^[2]

- Target: Voltage-gated Calcium Channels (L-type) and Sodium channels on smooth muscle cells.^[1]^[2]
- Effect: Non-specific inhibition of ion influx.^[1] This allows the drug to relax muscle spasms even if the spasm is not caused by acetylcholine (e.g., histamine or barium-induced spasms).^[1]^[2]

Diagram 2: Dual Mechanism of Action

This diagram maps the two distinct pathways by which Adiphenine MeBr inhibits contraction.



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Caption: Dual inhibition pathway: Adiphenine MeBr blocks both the receptor-mediated (ACh) and ion-channel-mediated (BaCl₂) contraction.[1][2]

Part 4: Validated Experimental Protocols

As a Senior Application Scientist, it is critical to use protocols that are self-validating. The following methodologies allow you to distinguish between the two mechanisms described above.

Protocol A: The Magnus Method (Isolated Guinea Pig Ileum)

Objective: Differentiate neurotropic vs. musculotropic activity.[1] Principle: Acetylcholine induces spasm via receptors; Barium Chloride (

) induces spasm via direct muscle depolarization.[1][2] A pure anticholinergic (Atropine) blocks ACh but not

.^[1]_[2] Adiphenine MeBr blocks both.^[1]_[2]

Materials:

- Tyrode's Solution (pH 7.4, aerated with 95%
/ 5%
).^[1]_[2]
- Organ bath (10-20 mL) at 37°C.
- Force displacement transducer and recorder.^[1]_[2]
- Guinea pig ileum segments (2-3 cm).^[1]_[2]

Step-by-Step Workflow:

- Preparation: Sacrifice animal by cervical dislocation. Rapidly excise ileum, flush lumen with Tyrode's, and cut into segments.^[1]_[2]
- Equilibration: Mount segment in organ bath under 1g tension. Equilibrate for 30-45 minutes, washing every 10 minutes.
- Control Responses (Establish Baseline):
 - Add Acetylcholine (
). Record contraction height. Wash 3x.
 - Add
(
).^[1]_[2] Record contraction height. Wash 3x.
- Test Phase (Adiphenine MeBr):
 - Incubate tissue with Adiphenine MeBr (
).^[1]_[2] Record contraction height. Wash 3x.

-) for 5 minutes.[1][2]
- Challenge with Acetylcholine.[1][2] Record % inhibition.[1][2]
- Wash thoroughly (30 mins).[1][2]
- Re-incubate with Adiphenine MeBr.[1][2]
- Challenge with
 . Record % inhibition.[1][2]
- Data Analysis:
 - Calculate
 for both stimulants.[1][2][3]
 - Validation Check: If the drug blocks ACh but fails to block
 , it is purely neurotropic. If it blocks both, it confirms the dual mechanism of Adiphenine.

Protocol B: Charcoal Meal Transit Test (In Vivo)

Objective: Assess functional antispasmodic potency in a whole organism.[1][2]

Step-by-Step Workflow:

- Starvation: Starve Swiss albino mice (20-25g) for 18 hours (water ad libitum).
- Drug Administration: Administer Adiphenine MeBr (IP or Oral) at graded doses (e.g., 5, 10, 20 mg/kg). Include a Vehicle Control group and an Atropine Positive Control group.[1][2]
- Wait Period: Wait 30 minutes (IP) or 45 minutes (Oral).
- Meal Administration: Administer 0.2 mL of 10% Charcoal suspension in 5% Gum Acacia orally.
- Termination: After 20 minutes, sacrifice mice.

- Measurement: Carefully remove the small intestine (pylorus to caecum).[1][2] Measure:
 - Total length of intestine.[1][2]
 - Distance traveled by charcoal front.[1][2]
- Calculation:

Part 5: Comparative Data Profile

The following table summarizes the pharmacological distinction between the key compounds in this class.

Feature	Atropine Sulfate	Adiphenine HCl (Trasentine)	Adiphenine MeBr (Lunal)
Chemical Class	Natural Alkaloid	Synthetic Tertiary Amine	Synthetic Quaternary Salt
BBB Penetration	High (CNS Toxicity)	Moderate	Negligible
M3 Receptor Affinity	Very High ()	Moderate	High
Direct Muscle Relaxant	Negligible	Moderate	Significant
Primary Indication	Systemic Anticholinergic	GI Spasm (Historical)	Peripheral GI/Biliary Spasm
Side Effects	Dry mouth, blurred vision, psychosis	Drowsiness, dry mouth	Dry mouth (mild), no CNS effects

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